molecular formula C9H10N2S2 B2391201 Trimethylthieno[2,3-d]pyrimidine-4-thiol CAS No. 743452-19-9

Trimethylthieno[2,3-d]pyrimidine-4-thiol

Cat. No.: B2391201
CAS No.: 743452-19-9
M. Wt: 210.31
InChI Key: FPLWPHYNYQLYEK-UHFFFAOYSA-N
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Description

Overview of the Thieno[2,3-d]pyrimidine (B153573) Heterocyclic Scaffold and its Importance in Medicinal Chemistry

The thieno[2,3-d]pyrimidine scaffold is a cornerstone in drug discovery and development due to its structural similarity to purine (B94841) bases like adenine (B156593) and guanine, which are fundamental components of DNA and RNA. This bioisosteric relationship allows thienopyrimidine derivatives to interact with a wide array of biological targets, such as enzymes and receptors, often acting as competitive inhibitors. nih.gov

The versatility of this scaffold has led to its incorporation into compounds exhibiting a broad spectrum of pharmacological activities. nih.gov Its rigid, planar structure provides a robust framework for the attachment of various functional groups, enabling chemists to fine-tune the molecule's steric and electronic properties to optimize binding affinity and biological activity. The presence of nitrogen and sulfur atoms also allows for diverse intermolecular interactions, including hydrogen bonding and metal coordination, which are crucial for drug-target recognition.

Historical Development and Therapeutic Potential of Thienopyrimidine Derivatives

The therapeutic journey of thienopyrimidine derivatives has been marked by the discovery of their wide-ranging biological effects. Historically, research has unveiled their potential as:

Anticancer Agents: Many thienopyrimidine derivatives have been investigated as inhibitors of various protein kinases, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Phosphoinositide 3-kinase (PI3K), which are critical in tumor growth and angiogenesis. nih.govnih.gov

Antimicrobial Agents: The scaffold has been a template for developing novel antibacterial and antifungal compounds. jocpr.commdpi.com Certain derivatives have shown significant activity against strains like Staphylococcus aureus and Candida albicans. jocpr.com

Anti-inflammatory Agents: Some derivatives have been synthesized and evaluated as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. ijper.org

Antiviral Agents: Research has also explored the utility of thienopyrimidines in developing agents against various viruses. nih.gov

This diverse therapeutic potential has cemented the thienopyrimidine nucleus as a "privileged scaffold" in medicinal chemistry—a molecular framework that is capable of binding to multiple biological targets.

Rationale for Academic Research on Trimethylthieno[2,3-d]pyrimidine-4-thiol and its Analogues

While specific research focusing exclusively on 2,5,6-trimethylthieno[2,3-d]pyrimidine-4-thiol is limited in publicly accessible literature, the rationale for its investigation can be inferred from studies on its close analogues. Academic interest in this and similar compounds is driven by the principles of structure-activity relationship (SAR).

The core rationale includes:

Exploring the Impact of Methyl Groups: The presence and position of methyl groups on the thieno[2,3-d]pyrimidine core can significantly influence the compound's lipophilicity, metabolic stability, and binding affinity to target proteins. Research on analogues like 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one has shown that substituents at these positions are crucial for activities such as COX-2 inhibition. ijper.org The addition of a methyl group at the 2-position, as in the title compound, is a logical step in systematically exploring the chemical space around this scaffold.

Investigating the Role of the 4-thiol Group: The pyrimidine (B1678525) ring can exist in different tautomeric forms, such as the thione (C=S) and thiol (-SH) forms. The 4-thiol group is a key functional handle. It can act as a hydrogen bond donor or acceptor and is a nucleophilic center, allowing for further chemical modifications to create libraries of S-alkylated derivatives. Studies on related 4-thiones and their S-alkylated products have demonstrated potent antimicrobial activity, providing a strong reason to investigate new variations. jocpr.com

Kinase Inhibition Potential: The thienopyrimidine scaffold is a well-established ATP-mimetic, capable of fitting into the ATP-binding pocket of various kinases. nih.gov The specific substitution pattern of 2,5,6-trimethylthieno[2,3-d]pyrimidine-4-thiol may confer selectivity and potency against specific kinases implicated in diseases like cancer.

In essence, the academic pursuit of compounds like 2,5,6-trimethylthieno[2,3-d]pyrimidine-4-thiol is a systematic effort to build upon the known therapeutic potential of the thienopyrimidine scaffold. By synthesizing and evaluating novel derivatives with specific substitution patterns, researchers aim to discover new drug candidates with improved efficacy, selectivity, and pharmacokinetic properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5,6-trimethyl-3H-thieno[2,3-d]pyrimidine-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S2/c1-4-5(2)13-9-7(4)8(12)10-6(3)11-9/h1-3H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPLWPHYNYQLYEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=S)NC(=N2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Trimethylthieno 2,3 D Pyrimidine 4 Thiol and Its Derivatives

Strategies for the Construction of the Thieno[2,3-d]pyrimidine (B153573) Core Structure

The formation of the fused thieno[2,3-d]pyrimidine ring system is a critical step in the synthesis of the target compound. This is generally accomplished through the cyclization of appropriately substituted thiophene (B33073) precursors.

Cyclization Reactions from Appropriate Precursors (e.g., 2-Aminothiophenes, Pyrimidines)

A common and effective method for constructing the thieno[2,3-d]pyrimidine core is through the cyclization of 2-aminothiophene derivatives. nih.govresearchgate.net The widely utilized Gewald reaction provides a versatile route to polysubstituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.org For the synthesis of a trimethylated thieno[2,3-d]pyrimidine, a key intermediate is 2-amino-4,5-dimethylthiophene-3-carbonitrile (B448075). This precursor can be synthesized via the Gewald reaction of 3-pentanone (B124093) with malononitrile (B47326) and elemental sulfur in the presence of a base. nih.gov

The resulting 2-aminothiophene, possessing both an amino and a cyano group in adjacent positions, is primed for cyclization to form the pyrimidine (B1678525) ring. Various reagents can be employed to effect this transformation and introduce the necessary atoms for the pyrimidine ring.

Formation of 4-Oxo Thienopyrimidine Intermediates (e.g., 2,5,6-Trimethylthieno[2,3-d]pyrimidin-4(3H)-one)

The 2-aminothiophene precursor can be cyclized to form a 4-oxo thienopyrimidine intermediate. For instance, the reaction of 2-amino-4,5-dimethylthiophene-3-carbonitrile with a suitable one-carbon synthon, such as formic acid or formamide (B127407), can lead to the formation of the pyrimidinone ring. To incorporate the methyl group at the 2-position, a reagent like N-methylthiourea or a related compound can be used, which upon cyclization would yield 2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one. This intermediate is a stable compound that serves as a crucial precursor for the final product.

PrecursorReagent for CyclizationIntermediate Product
2-Amino-4,5-dimethylthiophene-3-carbonitrileN-methylthiourea or similar2,5,6-Trimethylthieno[2,3-d]pyrimidin-4(3H)-one

Introduction and Functionalization of the Thiol Group at Position 4

With the 4-oxo thienopyrimidine intermediate in hand, the next stage of the synthesis involves the introduction of the thiol group at the 4-position. This is typically a two-step process involving the conversion of the oxo group to a more reactive leaving group, followed by nucleophilic substitution with a sulfur-containing reagent.

Conversion of the 4-Oxo Group to a 4-Chloro Derivative (e.g., using POCl₃)

The carbonyl group at the 4-position of the thienopyrimidinone is not a good leaving group for direct nucleophilic substitution. Therefore, it is first activated by converting it into a 4-chloro derivative. This transformation is commonly achieved by treating the 2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one with a chlorinating agent such as phosphorus oxychloride (POCl₃). thieme.de The resulting 4-chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine (B181804) is a highly reactive intermediate that is susceptible to nucleophilic attack at the 4-position. nih.gov

Starting MaterialChlorinating AgentProduct
2,5,6-Trimethylthieno[2,3-d]pyrimidin-4(3H)-onePhosphorus oxychloride (POCl₃)4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine

Thiolation Reactions for the Formation of the 4-Thiol Moiety (e.g., using Thiourea (B124793) or NaSH)

The final step in the synthesis of trimethylthieno[2,3-d]pyrimidine-4-thiol involves the introduction of the thiol group through a thiolation reaction. The 4-chloro derivative is reacted with a sulfur nucleophile. There are two common methods to achieve this:

Reaction with Sodium Hydrosulfide (B80085) (NaSH): Direct displacement of the chloride with the hydrosulfide anion provides a straightforward route to the desired thiol. The reaction is typically carried out in a suitable solvent like ethanol (B145695) or dimethylformamide.

Reaction with Thiourea: An alternative two-step, one-pot procedure involves reacting the 4-chloro intermediate with thiourea. This initially forms an isothiouronium salt intermediate, which is then hydrolyzed, usually under basic conditions, to yield the final 4-thiol product. This method is often preferred due to the ease of handling of thiourea compared to sodium hydrosulfide.

IntermediateThiolating AgentFinal Product
4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidineSodium Hydrosulfide (NaSH)This compound
4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine1. Thiourea 2. Base (e.g., NaOH)This compound

Regioselective Methylation Strategies for Positions 2, 5, and 6

The regioselective introduction of the three methyl groups in this compound is a key aspect of its synthesis and is typically achieved by incorporating the methyl groups into the precursors rather than by direct methylation of the heterocyclic core.

Positions 5 and 6: The methyl groups at the 5- and 6-positions of the thieno[2,3-d]pyrimidine ring system originate from the starting ketone used in the initial Gewald reaction. For the synthesis of 2,5,6-trimethylthieno[2,3-d]pyrimidine-4-thiol, 3-pentanone is the appropriate choice of ketone. The two ethyl groups of 3-pentanone become the methyl-substituted carbons that form the 5- and 6-positions of the thiophene ring.

Position 2: The methyl group at the 2-position is introduced during the cyclization of the 2-aminothiophene precursor to form the pyrimidine ring. As mentioned previously, employing a reagent such as N-methylthiourea or a similar C1-N synthon carrying a methyl group will result in the formation of the 2-methyl-substituted pyrimidine ring.

This synthetic strategy, where the substituents are incorporated in the building blocks, ensures high regioselectivity and avoids the potential for mixtures of isomers that could arise from direct methylation of the thieno[2,3-d]pyrimidine core. Direct methylation of the heterocyclic system could lead to substitution at various positions, including the nitrogen atoms of the pyrimidine ring, making it a less desirable approach for achieving the specific trimethylated product.

Derivatization of the 4-Thiol Group

The thiol group at the C4 position of the trimethylthieno[2,3-d]pyrimidine nucleus is a versatile functional handle for introducing various substituents. Its nucleophilic nature allows for a range of derivatization reactions, primarily through S-alkylation and other nucleophilic substitutions.

The most common method for derivatizing the 4-thiol group is S-alkylation, which involves the reaction of the thiol with an electrophile, typically an alkyl halide. jmaterenvironsci.comresearchgate.net This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the sulfur atom acts as the nucleophile. researchgate.net The reaction is generally carried out in the presence of a base to deprotonate the thiol, forming a more potent thiolate anion nucleophile. jmaterenvironsci.comresearchgate.net

Common bases used for this transformation include potassium carbonate (K₂CO₃) and triethylamine (B128534) (Et₃N). jmaterenvironsci.comscielo.br The choice of solvent is also crucial, with polar aprotic solvents like N,N-dimethylformamide (DMF) being frequently employed. researchgate.netresearchgate.net These conditions facilitate the reaction, often at room temperature, leading to the formation of thioethers in good to excellent yields. researchgate.net

A pertinent example of this methodology is the synthesis of N-Cyclopropyl-2-(2,5,6-trimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide . This compound is synthesized by reacting 2,5,6-trimethylthieno[2,3-d]pyrimidine-4-thiol with the electrophile 2-chloro-N-cyclopropylacetamide . The reaction is typically performed in DMF with a base like K₂CO₃ to afford the desired S-alkylated product.

The table below summarizes various S-alkylation reactions on thieno[2,3-d]pyrimidine and related heterocyclic thiol cores, illustrating the scope of applicable electrophiles and reaction conditions.

Starting ThiolElectrophileBase / SolventProductYield (%)
5,6-Dimethyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-oneAllyl bromideN/A / DMF4-(Allyloxy)-5,6-dimethyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidineN/A
4,6-Dimethylpyrimidine-2-thiolVarious alkyl halidesN/A2-S-substituted 4,6-dimethylpyrimidinesN/A
2-Thiouracil derivativeAllyl, Methallyl, Propargyl halidesBase2-[Allyl(methallyl, propargyl)sulfanyl]-6-aminopyrimidin-4(3H)-onesN/A
ThiophenolPhenyl iodideNaOtBu / TolueneDiphenyl sulfideHigh

Data compiled from various synthetic studies on thienopyrimidines and related heterocycles. researchgate.netbohrium.com

The derivatization of the 4-thiol group is fundamentally a nucleophilic substitution reaction where the sulfur atom is the key nucleophile. researchgate.net In the S-alkylation reactions described previously (Section 2.4.1), the thiol (or its conjugate base, the thiolate) attacks the electrophilic carbon atom of an alkyl halide, displacing the halide leaving group. researchgate.net This SN2 reaction is a classic example of the thiol's nucleophilicity.

The reactivity of the thiol as a nucleophile can be modulated by the reaction conditions. The use of a base significantly enhances nucleophilicity by converting the neutral thiol (R-SH) into the more electron-rich and reactive thiolate anion (R-S⁻). researchgate.net This anion is a much stronger nucleophile and readily participates in substitution reactions.

While S-alkylation with alkyl halides is the most prevalent example, the thiol group can, in principle, react with other electrophilic centers. These reactions still fall under the umbrella of nucleophilic substitutions, where the sulfur atom displaces a suitable leaving group from a substrate. The versatility of this reaction allows for the introduction of a wide variety of functional groups onto the thieno[2,3-d]pyrimidine scaffold, enabling the synthesis of diverse chemical libraries for further investigation. researchgate.netrsc.org

Optimization of Synthetic Pathways and Reaction Conditions for High Yield and Purity

Achieving high yield and purity is a critical goal in the synthesis of thieno[2,3-d]pyrimidine derivatives. Optimization strategies target various stages of the synthetic sequence, from the initial construction of the heterocyclic core to its subsequent derivatization.

The synthesis of the thieno[2,3-d]pyrimidine nucleus often begins with the Gewald reaction, which constructs the initial substituted aminothiophene ring. scielo.brresearchgate.net This multi-component reaction is followed by cyclization with reagents like formamide to form the pyrimidinone ring. nih.gov Optimization of the Gewald reaction involves careful control of temperature, catalyst (often a base like triethylamine), and reaction time to maximize the yield of the thiophene intermediate. scielo.br

Subsequent steps, such as the conversion of a 4-oxo group to a 4-chloro group using reagents like phosphorus oxychloride (POCl₃), and then to a 4-thiol group, require optimization to ensure complete conversion and minimize side products. nih.govijacskros.com For instance, the duration and temperature of the reaction with POCl₃ are critical for achieving a high yield of the chlorinated intermediate. ijacskros.com

In the derivatization steps, such as the S-alkylation of the 4-thiol group, reaction conditions are fine-tuned to enhance yield and purity. This includes:

Choice of Base: Strong, non-nucleophilic bases are preferred to ensure complete deprotonation of the thiol without competing in the substitution reaction.

Solvent Selection: Polar aprotic solvents like DMF or DMSO are often used to dissolve the reactants and facilitate the SN2 mechanism.

Temperature Control: While many S-alkylation reactions proceed at room temperature, gentle heating may be required for less reactive electrophiles, but excessive heat can lead to side product formation.

Reaction Time: Monitoring the reaction by techniques like Thin Layer Chromatography (TLC) ensures the reaction is stopped upon completion, preventing the degradation of products.

Modern techniques such as microwave-assisted synthesis have also been employed to improve reaction efficiency. Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields for the synthesis of thieno[2,3-d]pyrimidine derivatives, offering a convenient and high-yield alternative to conventional heating methods. scielo.br

Chemical Reactivity and Transformation Mechanisms of Trimethylthieno 2,3 D Pyrimidine 4 Thiol

Reactivity Profile of the 4-Thiol Functionality

The thiol group at the 4-position of the pyrimidine (B1678525) ring is the most prominent functional group and a primary site of chemical reactivity. Its behavior is characterized by its nucleophilicity and susceptibility to oxidation.

Nucleophilic Character and Reactions with Various Electrophiles

The sulfur atom of the 4-thiol group is a potent nucleophile, particularly in its deprotonated thiolate form. This high nucleophilicity allows it to readily react with a wide range of electrophilic reagents. Studies on analogous 2-oxo(thioxo)-thieno[2,3-d]pyrimidine-4-ones have demonstrated that alkylation occurs selectively on the exocyclic sulfur atom, highlighting the pronounced reactivity of this position. lehigh.edu This inherent reactivity can be harnessed to synthesize a variety of S-substituted derivatives.

Common reactions involving the 4-thiol functionality include:

S-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base leads to the formation of the corresponding thioether derivatives.

S-Acylation: Treatment with acyl chlorides or acid anhydrides results in the synthesis of S-acyl compounds, or thioesters.

Michael Addition: As a soft nucleophile, the thiolate can participate in Michael additions to α,β-unsaturated carbonyl compounds.

These transformations are fundamental in modifying the structure and properties of the parent compound.

Table 1: Representative Nucleophilic Reactions at the 4-Thiol Position

Electrophile Type Reagent Example Product Type
Alkyl Halide Methyl Iodide 4-(Methylthio)thienopyrimidine
Acyl Halide Acetyl Chloride S-(thienopyrimidin-4-yl) ethanethioate
α,β-Unsaturated Ketone Methyl Vinyl Ketone 4-(3-oxobutylthio)thienopyrimidine

Oxidation Reactions and Disulfide Bond Formation

The thiol group is sensitive to oxidizing conditions and can undergo oxidation to various states. scielo.br The most common and chemically significant oxidation reaction for thiols is the formation of a disulfide bond. This reaction involves the coupling of two thiol molecules to form a dimer linked by a sulfur-sulfur bond. researchgate.netrsc.org

This transformation can be achieved using a variety of mild oxidizing agents, including:

Hydrogen peroxide (H₂O₂) researchgate.net

Iodine (I₂)

Air (O₂) in the presence of a catalyst

The formation of a disulfide from Trimethylthieno[2,3-d]pyrimidine-4-thiol would result in the corresponding dimeric species, bis(trimethylthieno[2,3-d]pyrimidin-4-yl) disulfide. This reaction is reversible, and the disulfide bond can be cleaved back to the thiol form using reducing agents. rsc.org In some synthetic procedures involving thieno[2,3-d]pyrimidine (B153573) derivatives, disulfide byproducts have been observed, confirming the propensity for this oxidation to occur. acs.org

Reactivity of the Thieno[2,3-d]pyrimidine Ring System

Beyond the thiol group, the fused aromatic ring system possesses its own characteristic reactivity, allowing for modifications to the core scaffold through substitution, reduction, or further annulation.

Electrophilic Aromatic Substitution

The thieno[2,3-d]pyrimidine core is an electron-rich heterocyclic system susceptible to electrophilic aromatic substitution (SEAr). Theoretical studies based on Density Functional Theory (DFT) on related heterocycles like thiophene (B33073) and thieno[2,3-b]thiophene (B1266192) have shown that electrophilic attack is kinetically and thermodynamically favored at the α-carbon atom of the thiophene ring. cdnsciencepub.com

By analogy, for this compound, the most probable site for electrophilic substitution is the C6 position of the thiophene ring, which is the available α-position. The existing methyl groups on the thiophene ring would further activate this position towards electrophilic attack. Typical electrophilic aromatic substitution reactions include:

Halogenation: (e.g., with N-bromosuccinimide)

Nitration: (e.g., with nitric acid/sulfuric acid)

Friedel-Crafts Acylation: (e.g., with an acyl chloride and a Lewis acid catalyst)

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Reaction Type Electrophile Predicted Position of Substitution
Bromination Br⁺ C6
Nitration NO₂⁺ C6
Acylation R-C=O⁺ C6

Reduction Reactions of the Thieno and Pyrimidine Rings

The aromatic rings of the thieno[2,3-d]pyrimidine system can be reduced under specific conditions, leading to partially or fully saturated analogues. The reactivity of each ring towards reduction differs.

Pyrimidine Ring Reduction: The pyrimidine ring can be partially reduced using metal hydride reagents. For instance, sodium borohydride (B1222165) (NaBH₄) has been shown to reduce pyrimidinone and pyrimidine-thione systems to their dihydro and tetrahydro derivatives. rsc.org The exact product often depends on the reaction conditions and substitution pattern. rsc.org

Thiophene Ring Reduction: The thiophene ring is generally more resistant to catalytic hydrogenation than many other aromatic systems. However, it can undergo reductive desulfurization. Treatment with Raney Nickel (Raney Ni) typically results in the cleavage of the carbon-sulfur bonds and complete removal of the sulfur atom, converting the thiophene ring into a saturated four-carbon alkyl chain. researchgate.netmasterorganicchemistry.com This reaction provides a pathway to aliphatic-substituted pyrimidines from the thienopyrimidine scaffold.

Condensation and Cyclization Reactions Leading to Fused Systems

The thieno[2,3-d]pyrimidine scaffold serves as a valuable building block for the synthesis of more complex, polycyclic heterocyclic systems. researchgate.netresearchgate.net Functional groups attached to the core ring can participate in condensation and cyclization reactions to form additional fused rings.

For example, derivatives of the thieno[2,3-d]pyrimidine core, such as those possessing an aldehyde group, can undergo condensation with various binucleophiles to construct new rings. researchgate.net Reactions of a carbaldehyde derivative with reagents like malononitrile (B47326) in the presence of a base can lead to the formation of fused cyanopyran or cyanopyridine rings. researchgate.net Similarly, reactions with hydrazides can be used to construct fused triazole systems. These cyclization strategies are pivotal in expanding the structural diversity of compounds based on the thieno[2,3-d]pyrimidine framework. acs.org

Mechanisms of Key Chemical Transformations and Side Reactions

The chemical reactivity of this compound is primarily governed by the thione-thiol tautomerism at the C4 position and the inherent electronic properties of the fused heterocyclic ring system. The presence of the nucleophilic sulfur atom, the acidic N3 proton in the thione tautomer, and the electron-deficient pyrimidine ring allows for a variety of chemical transformations. Key reactions include modifications at the C4 position, such as S-alkylation and conversion to a reactive intermediate for nucleophilic substitution, as well as rearrangements of the pyrimidine ring itself.

A foundational aspect of the compound's reactivity is its existence in a tautomeric equilibrium between the thiol form (this compound) and the more stable thione form (2,5,6-Trimethylthieno[2,3-d]pyrimidin-4(3H)-thione). This equilibrium is crucial as the thione tautomer is often the predominant species undergoing reaction.

Nucleophilic Attack and Substitution at C4

The C4 position is a major site for chemical modification. The thione group can be converted into a good leaving group, facilitating the introduction of various functionalities through nucleophilic substitution.

S-Alkylation : The sulfur atom of the thione/thiol group is a potent nucleophile, particularly after deprotonation to the thiolate anion. It readily reacts with electrophiles such as alkyl halides in a classic SN2 mechanism.

Mechanism : The reaction is typically initiated by a base which deprotonates the thiol, forming a highly nucleophilic thiolate anion. This anion then attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming a new carbon-sulfur bond.

Side Reactions : A potential side reaction is N-alkylation at the N3 position, as the proton on N3 is also acidic. The ratio of S- to N-alkylation can be influenced by factors such as the solvent, the nature of the base, and the electrophile used.

Conversion to 4-Chloro Intermediate and Subsequent Nucleophilic Aromatic Substitution (SNAr) : A common and versatile strategy for derivatization involves converting the thione into a 4-chloro group, which is an excellent leaving group for nucleophilic aromatic substitution (SNAr).

Mechanism of Chlorination : Reagents like phosphoryl chloride (POCl₃) or phosphorus pentachloride (PCl₅) are used for this transformation. nih.gov The mechanism begins with the attack of the thione's sulfur atom on the phosphorus atom of POCl₃, forming a highly reactive intermediate. A chloride ion is then eliminated and subsequently attacks the C4 carbon, leading to the displacement of the activated phosphoryl group and formation of the 4-chlorothieno[2,3-d]pyrimidine.

Mechanism of SNAr : The resulting 4-chloro derivative is highly susceptible to attack by nucleophiles, such as primary or secondary amines. nih.gov The electron-withdrawing nature of the pyrimidine ring stabilizes the formation of a negatively charged intermediate (a Meisenheimer-like complex) after the nucleophile attacks the C4 carbon. The final step is the expulsion of the chloride ion, restoring the aromaticity of the pyrimidine ring and yielding the 4-substituted product. nih.gov

Ring Rearrangement Reactions

The pyrimidine ring of the thieno[2,3-d]pyrimidine scaffold can undergo significant structural changes under certain conditions, most notably the Dimroth rearrangement.

Dimroth Rearrangement : This rearrangement involves the isomerization of the heterocyclic ring where endocyclic and exocyclic nitrogen atoms exchange places. wikipedia.org This transformation can be catalyzed by acid, base, or heat and represents both a synthetic pathway to novel isomers and a potential side reaction. scielo.brnih.gov

Proposed Mechanism : In an acid-catalyzed Dimroth rearrangement, the process is initiated by the protonation of a ring nitrogen atom (N1). scielo.brnih.gov This is followed by a hydrolytic or solvent-assisted ring-opening, cleaving the N1-C2 bond to form an open-chain intermediate. wikipedia.org Bond rotation can occur in this intermediate, allowing the exocyclic amino group to approach the electrophilic carbon of the former pyrimidine ring. A subsequent ring-closing step, followed by dehydration and deprotonation, yields the rearranged isomeric thieno[2,3-d]pyrimidine. scielo.br The propensity for this rearrangement is influenced by pH and the nature of the substituents on the ring. nih.gov

The following tables provide a summary of these key transformations and their mechanistic steps.

Table 1: Summary of Key Chemical Transformations

TransformationReagents & ConditionsProduct TypeMechanism Type
S-AlkylationAlkyl Halide (R-X), Base (e.g., NaH, K₂CO₃)4-(Alkylthio)thieno[2,3-d]pyrimidineSN2
ChlorinationPhosphoryl Chloride (POCl₃) or PCl₅, Heat4-Chlorothieno[2,3-d]pyrimidineAddition-Elimination
Nucleophilic SubstitutionNucleophile (e.g., R-NH₂), Base (optional)4-(Amino)thieno[2,3-d]pyrimidineSNAr
Dimroth RearrangementAcid (e.g., Acetic Acid) or Base, HeatIsomeric thieno[2,3-d]pyrimidineRing-Opening/Ring-Closing

Table 2: Detailed Mechanistic Steps

TransformationMechanistic Steps
S-Alkylation 1. Deprotonation of the thiol/thione by a base to form a thiolate anion. 2. Nucleophilic attack of the thiolate on the electrophilic carbon of an alkyl halide. 3. Displacement of the halide leaving group.
Chlorination (with POCl₃) 1. Nucleophilic attack of the thione sulfur on the phosphorus atom of POCl₃. 2. Formation of a reactive intermediate and elimination of a chloride ion. 3. Attack of the chloride ion on the C4 carbon. 4. Elimination of the O=P(OCl₂)Cl group to form the 4-chloro product.
SNAr (with an amine) 1. Nucleophilic attack of the amine on the C4 carbon bearing the chloro group. 2. Formation of a tetrahedral, negatively charged Meisenheimer-like intermediate. 3. Expulsion of the chloride ion. 4. Deprotonation of the amine nitrogen to yield the final product and restore aromaticity.
Dimroth Rearrangement (Acid-Catalyzed) 1. Protonation of a ring nitrogen atom (N1). 2. Nucleophilic attack by a solvent molecule (e.g., H₂O) leading to ring opening. 3. Tautomerization and rotation of the resulting open-chain intermediate. 4. Intramolecular nucleophilic attack of the exocyclic amine onto a carbonyl/imine carbon. 5. Ring closure followed by elimination of the solvent molecule to form the rearranged product. scielo.br

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the intrinsic properties of molecules at the electronic level. For the thieno[2,3-d]pyrimidine (B153573) class of compounds, these calculations are crucial for elucidating reactivity, stability, and spectroscopic properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties and to predict the three-dimensional geometry of molecules. DFT calculations are performed to determine the most stable conformation (a real energy minimum structure) of a molecule by optimizing its bond lengths and angles. mdpi.com

For thieno[2,3-d]pyrimidine derivatives, DFT studies, often using the B3LYP/6-31G(d,p) level of theory, are applied to calculate various electronic properties. mdpi.com These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity. Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. mdpi.com While these methods are broadly applied to the thieno[2,3-d]pyrimidine scaffold, specific optimized geometry and electronic structure data for Trimethylthieno[2,3-d]pyrimidine-4-thiol are not detailed in publicly available research.

Conformational analysis is essential for understanding the flexibility of a molecule and identifying its low-energy spatial arrangements, which are often the biologically active forms. Methods such as the semi-empirical PM5 (Parameterization Method 5) can be used to explore the potential energy surface of a molecule and identify its stable conformers. This analysis is particularly important for derivatives with flexible side chains, as the molecule's conformation can significantly influence its ability to bind to a biological target.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge distribution, intramolecular and intermolecular bonding, and interaction among bonds in a molecular system. mdpi.com It provides a detailed picture of the electron density distribution and the nature of the chemical bonds. For thieno[2,3-d]pyrimidine structures, NBO analysis helps in understanding the stabilization of the molecule arising from electron conjugation and hyperconjugative interactions. mdpi.com This analysis can quantify the delocalization of electron density between occupied and unoccupied orbitals, which is key to the stability of the aromatic fused-ring system.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. bohrium.comwum.edu.pk It is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interaction. The thieno[2,3-d]pyrimidine scaffold is a common subject of such studies due to its role as a "privileged structure" in medicinal chemistry, targeting a wide range of enzymes, particularly protein kinases. mdpi.comsci-hub.se

Molecular docking simulations have been extensively used to predict the binding modes and estimate the binding affinities of various thieno[2,3-d]pyrimidine derivatives against numerous biological targets implicated in diseases like cancer. Key targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Phosphatidylinositol 3-kinase (PI3K), and Epidermal Growth Factor Receptor (EGFR). nih.govscispace.comnih.govnih.gov The results of these simulations, often expressed as a binding energy score (e.g., in kcal/mol), help to rank compounds and prioritize them for synthesis and biological testing. bohrium.comekb.eg Studies have shown that derivatives of this scaffold can achieve high binding affinities, comparable to or exceeding those of known inhibitors. nih.govnih.gov

Thieno[2,3-d]pyrimidine Derivative TypeBiological TargetKey Finding/ObservationReference
Novel Thieno[2,3-d]pyrimidine DerivativesVEGFR-2Compounds showed high binding affinity, with one derivative (17f) exhibiting an IC50 value of 0.23 µM, equal to the reference drug Sorafenib. nih.gov
Morpholine-based Thieno[2,3-d]pyrimidinesPI3KDerivatives were designed to fit into the PI3K active site, with docking studies confirming a binding mode comparable to known inhibitors. nih.gov
Thieno[2,3-d]pyrimidin-4-one HybridsEGFR & FGFRComputational results from docking aligned well with in vitro biological activity against EGFR and FGFR catalytic sites. nih.gov
Thieno[2,3-d]pyrimidine-based NitrilesPDE4BDocking results showed a good overall correlation to the observed PDE4B inhibitory properties of the synthesized compounds in vitro. rsc.org
Thieno[2,3-d]pyrimidine-hydrazide DerivativesFLT3 KinaseMolecular docking was used to investigate the affinity for the FLT3 kinase enzyme, with one compound showing the highest inhibitory activity. mdpi.com

A primary goal of molecular docking is to identify the specific intermolecular interactions that stabilize the ligand-receptor complex. For thieno[2,3-d]pyrimidine derivatives, these interactions typically include:

Hydrogen Bonds: The nitrogen atoms within the pyrimidine (B1678525) ring often act as hydrogen bond acceptors, forming critical interactions with amino acid residues in the hinge region of kinase active sites. nih.gov

Hydrophobic Interactions: The fused thiophene (B33073) ring and any attached nonpolar substituents frequently engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket. rsc.org

π-π Stacking: The aromatic nature of the thieno[2,3-d]pyrimidine core allows for favorable π-π stacking interactions with aromatic amino acid side chains such as tyrosine, phenylalanine, or tryptophan.

These detailed interaction maps provide a rational basis for structure-activity relationship (SAR) studies, guiding chemists to modify the scaffold in ways that enhance binding affinity and selectivity for the target protein. sci-hub.se

Lack of Specific Research Data Precludes Article Generation on this compound

Following a comprehensive search of scientific literature, it has been determined that there is a significant lack of specific research data for the chemical compound “this compound” within the requested domains of computational chemistry and molecular modeling. Despite the existence of research on the broader class of thieno[2,3-d]pyrimidine derivatives, specific studies detailing the in silico prediction of pharmacokinetic and pharmacodynamic properties (ADME) and molecular dynamics simulations for this compound are not presently available in the public domain.

The performed searches did identify studies on related compounds, such as other derivatives of the thieno[2,3-d]pyrimidine scaffold. These studies indicate that computational methods are indeed used to investigate the properties of this class of compounds. For instance, research on various thieno[2,3-d]pyrimidine analogs has explored their potential as inhibitors of different biological targets, often employing molecular docking and, in some cases, molecular dynamics simulations to understand their binding modes and stability. Furthermore, in silico ADME predictions are a common component of these studies to assess the drug-likeness of newly synthesized derivatives.

However, the strict requirement to focus solely on "this compound" and not introduce information on other compounds prevents the generation of the requested article. The creation of scientifically accurate and detailed content for the specified subsections—"In Silico Prediction of Pharmacokinetic and Pharmacodynamic Properties (ADME)" and "Molecular Dynamics Simulations for Ligand-Target Dynamics"—is contingent on the availability of published research data for this specific molecule.

Without such dedicated studies, any attempt to generate the requested article would involve extrapolation from related compounds, which would violate the instruction not to introduce information outside the explicit scope. Therefore, until specific computational chemistry and molecular modeling research on this compound is published, it is not possible to fulfill the request for a detailed scientific article on this topic.

Biological Activity and Pharmacological Applications of Trimethylthieno 2,3 D Pyrimidine 4 Thiol Derivatives

Anticancer and Antiproliferative Activities

The thieno[2,3-d]pyrimidine (B153573) core is a key structural element in numerous compounds demonstrating potent anticancer and antiproliferative effects. Their mechanism of action is multifaceted, often involving the inhibition of key enzymes and signaling pathways crucial for cancer cell growth and survival.

Derivatives of thieno[2,3-d]pyrimidine have shown significant cytotoxic activity against a wide array of human cancer cell lines. For instance, certain 5-arylthieno[2,3-d]pyrimidines have exhibited potent cytotoxicity against the MCF-7 breast cancer cell line, with IC50 values as low as 9.1 nM and 28.0 nM. nih.gov Similarly, a series of newly synthesized thieno[2,3-d]pyrimidine derivatives linked to sulfa drugs demonstrated higher anti-breast cancer activity against the MCF7 cell line compared to the reference drug Doxorubicin, with IC50 values ranging from 22.12 to 29.22 μM. researchgate.net

Further studies have revealed the broad-spectrum anticancer potential of these compounds. A selection of novel thieno[2,3-d]pyrimidine derivatives were evaluated against the National Cancer Institute's (NCI) 60 human cancer cell line panel, with some compounds showing remarkable activity. researchgate.netnih.govnih.gov One of the most active compounds, 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, displayed cytotoxic effects across almost all cancer cell lines, being particularly effective against the MDA-MB-435 melanoma cell line. researchgate.netnih.gov

The cytotoxic effects are not limited to breast and melanoma cancers. Studies have also shown the efficacy of these derivatives against human colon carcinoma (HCT-116), prostate cancer (PC-3), and liver cancer (HepG2 and HUH-7) cell lines. ekb.egnih.govresearchgate.net For example, one derivative showed a significantly lower IC50 value for the HUH-7 liver cancer cell line (5.8 µg/mL) and the MCF-7 breast cancer cell line (8.3 µg/mL) compared to the normal human amnion WISH cell line (723 µg/mL), indicating a degree of selectivity for cancer cells. researchgate.netresearcher.life

Compound TypeCell LineIC50 ValueReference
5-Arylthieno[2,3-d]pyrimidinesMCF-79.1 nM nih.gov
5-Arylthieno[2,3-d]pyrimidinesMCF-728.0 nM nih.gov
Thieno[2,3-d]pyrimidine-sulfa drug conjugate (Compound 14)MCF-722.12 µM researchgate.net
Thieno[2,3-d]pyrimidine-sulfa drug conjugate (Compound 13)MCF-722.52 µM researchgate.net
Thieno[2,3-d]pyrimidine-sulfa drug conjugate (Compound 9)MCF-727.83 µM researchgate.net
Thieno[2,3-d]pyrimidine-sulfa drug conjugate (Compound 12)MCF-729.22 µM researchgate.net
Doxorubicin (Reference)MCF-730.40 µM researchgate.net
2-(Benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-oneMDA-MB-435Growth Percent = -31.02% nih.gov
Thieno[2,3-d]pyrimidine derivative (Compound 8d)HUH-75.8 µg/mL researchgate.netresearcher.life
Thieno[2,3-d]pyrimidine derivative (Compound 8d)MCF-78.3 µg/mL researchgate.netresearcher.life
Thieno[2,3-d]pyrimidine derivative (Compound 8d)WISH (Normal)723 µg/mL researchgate.netresearcher.life

The anticancer activity of thieno[2,3-d]pyrimidine derivatives stems from their ability to inhibit various protein kinases and enzymes that are critical for tumor growth and proliferation. researchgate.net Many of these compounds function as tyrosine kinase inhibitors, a class of targeted cancer therapeutics. The pyrimidine (B1678525) ring is a core scaffold in several FDA-approved EGFR inhibitors, such as Gefitinib. researchgate.net

One of the key mechanisms is the inhibition of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a crucial factor in tumor angiogenesis. nih.gov Certain thieno[2,3-d]pyrimidine derivatives have been designed to specifically target and inhibit VEGFR-2 signaling. nih.gov For instance, compound 17f from a synthesized series showed high activity against VEGFR-2 with an IC50 value of 0.23 µM, which is comparable to the reference drug sorafenib. nih.gov

Another important target is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Some 5-arylthieno[2,3-d]pyrimidines have been shown to inhibit the enzymatic activity of EGFR-TK in vitro at very low concentrations. nih.gov Furthermore, some derivatives act as inhibitors of topoisomerase II, an enzyme essential for managing DNA topology during cell replication. nih.gov Dysregulation of topoisomerases is closely linked to cancer development, making their inhibitors promising anticancer drugs. nih.gov

Beyond direct cytotoxicity, thieno[2,3-d]pyrimidine derivatives can induce programmed cell death (apoptosis) and halt the cell cycle in cancer cells. One study demonstrated that a particular hexahydrobenzo ekb.egnih.govthieno[2,3-d]pyrimidine derivative induced cell growth arrest at the G2/M phase in the colon HT-29 cell line. nih.gov Another thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative was found to cause cell cycle arrest at the G0/G1 phase in A549 non-small cell lung cancer cells in a dose-dependent manner. nih.gov This arrest is often a precursor to apoptosis.

Compound TypeCell LineEffectReference
Hexahydrobenzo ekb.egnih.govthieno[2,3-d]pyrimidine derivative (Compound 8)HT-29 (Colon)G2/M phase arrest nih.gov
Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative (Compound 5d)A549 (Lung)G0/G1 phase arrest nih.gov

The induction of apoptosis by thieno[2,3-d]pyrimidine derivatives is often mediated through the activation of caspases, a family of proteases central to the apoptotic process. nih.gov One study found that a specific derivative significantly increased the total apoptotic ratio by 19.1-fold in colon HT-29 cells. nih.gov This pro-apoptotic activity was further supported by a marked increase in the level of caspase-3, a key executioner caspase, by 8.49 and 8.63-fold for two different compounds in the same cell line. nih.gov The regulation of caspase activity by small molecule modulators is considered to be of great therapeutic importance in cancer treatment. nih.gov

Anti-inflammatory Properties

In addition to their anticancer effects, thieno[2,3-d]pyrimidine derivatives have demonstrated significant anti-inflammatory properties. ekb.eg The search for new anti-inflammatory agents is driven by the need to overcome the gastrointestinal side effects associated with long-term use of non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

A primary mechanism for the anti-inflammatory action of many compounds is the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation. Several pyrimidine derivatives have been investigated as selective COX-2 inhibitors. mdpi.comnih.govmdpi.com The selective inhibition of COX-2 over COX-1 is a desirable trait as it is associated with a reduced risk of gastrointestinal side effects. google.com

Certain 2-(substituted benzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones and related benzamides have been identified as COX-2 inhibitors. google.com These compounds have shown the potential to treat pathological conditions mediated by COX-2, such as inflammation and pain, with COX-2 IC50 values in the micromolar range. google.com Furthermore, a series of 3-substituted-2-thioxo-thieno[2,3-d]pyrimidine derivatives were found to significantly reduce carrageenan-induced paw edema in rats, an in vivo model of inflammation. nih.gov Their mechanism was linked to a decrease in the concentration of prostaglandin (B15479496) E2 (PGE2) in the blood serum, consistent with COX inhibition. nih.gov

Modulation of Inflammatory Receptors

Derivatives of thieno[2,3-d]pyrimidine have been investigated for their anti-inflammatory properties, demonstrating modulation of inflammatory pathways. While direct binding to specific inflammatory receptors is not extensively documented in the available literature, studies have elucidated mechanisms by which these compounds exert their anti-inflammatory effects.

One of the key mechanisms identified is the reduction of prostaglandin E2 (PGE2) concentration. nih.gov In studies involving carrageenan-induced paw edema in rats, several 3-substituted-2-thioxo-thieno[2,3-d]pyrimidine derivatives were shown to significantly decrease the serum levels of PGE2, a key mediator of inflammation and pain. nih.gov This effect is comparable to that of the non-steroidal anti-inflammatory drug (NSAID) diclofenac (B195802). nih.gov For instance, one notable derivative exhibited potent in vivo anti-inflammatory activity, reducing paw edema by 42% after 3 hours, which was 88% of the activity of diclofenac. nih.gov This compound also lowered the PGE2 concentration in the blood serum to 19 pg/mL, a level comparable to that achieved by diclofenac (12 pg/mL). nih.gov

Furthermore, research on tetrahydrobenzo scielo.brresearchgate.netthieno[2,3-d]pyrimidine derivatives has indicated that their anti-inflammatory action may be mediated through the inhibition of the nuclear factor κB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways in macrophages. documentsdelivered.com Certain derivatives were found to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), crucial enzymes in the inflammatory cascade. documentsdelivered.com They were also observed to prevent the nuclear translocation of NF-κB p65 by inhibiting the degradation of IκBα. documentsdelivered.com These findings suggest that the anti-inflammatory effects of these thieno[2,3-d]pyrimidine derivatives are linked to the downregulation of key inflammatory mediators and signaling pathways.

Antimicrobial Activities

Antibacterial Efficacy against Specific Bacterial Strains

Thieno[2,3-d]pyrimidine derivatives have demonstrated notable antibacterial activity against a range of bacterial pathogens, including multi-drug resistant strains. The antibacterial efficacy of these compounds has been evaluated through the determination of minimum inhibitory concentration (MIC) values.

Several thieno[2,3-d]pyrimidinedione derivatives have shown potent activity against Gram-positive bacteria. Two compounds, in particular, displayed significant antibacterial effects with MIC values ranging from 2 to 16 mg/L against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate Staphylococcus aureus (VISA), vancomycin-resistant Staphylococcus aureus (VRSA), and vancomycin-resistant enterococci (VRE). One of these derivatives also exhibited moderate activity against the Gram-negative strain Enterobacter aerogenes.

The following table summarizes the antibacterial activity of selected thieno[2,3-d]pyrimidine derivatives against various bacterial strains.

Compound/DerivativeBacterial StrainMIC (mg/L)
Thieno[2,3-d]pyrimidinedione 1S. aureus (MRSA)8
S. aureus (VISA)8
S. aureus (VRSA)16
E. faecium (VRE)4
S. pneumoniae8
E. coli>32
P. aeruginosa>32
Thieno[2,3-d]pyrimidinedione 2S. aureus (MRSA)2
S. aureus (VISA)2
S. aureus (VRSA)4
E. faecium (VRE)2
S. pneumoniae2
E. coli32
P. aeruginosa>32
Thieno[2,3-d]pyrimidinedione 3E. aerogenes8

Data sourced from multiple studies.

Antifungal and Antiviral Potential

In addition to their antibacterial properties, derivatives of thieno[2,3-d]pyrimidine have been explored for their potential as antifungal and antiviral agents.

Screening of novel thieno[2,3-d]pyrimidine derivatives has revealed antifungal activity against clinically relevant fungal species. Certain compounds have shown inhibitory effects against Candida albicans and Aspergillus niger. For example, a series of N-(4-(substituted amino) thieno[2,3-d]pyrimidin-2-yl) thiophene (B33073)/Furan-2-carboxamide derivatives were synthesized and evaluated for their antifungal properties, with some compounds demonstrating good activity when compared to the standard antifungal drug fluconazole.

The antiviral potential of this class of compounds has also been investigated. While extensive data is not available, some thieno[2,3-d]pyrimidine analogues have been synthesized and evaluated for their activity against various viruses. For instance, certain S-glycoside analogues of substituted thieno[2,3-d]pyrimidine-2,4-dithiones have been identified as potential antiviral agents.

The table below presents the antifungal activity of selected thieno[2,3-d]pyrimidine derivatives.

Compound/DerivativeFungal StrainActivity
Substituted thieno[2,3-d]pyrimidineCandida albicansModerate to Good
Aspergillus nigerModerate to Good

Data is indicative of reported activity from screening studies.

Calcium Receptor Antagonism and Ion Channel Modulation

The scientific literature available does not provide specific evidence regarding the activity of Trimethylthieno[2,3-d]pyrimidine-4-thiol or its direct derivatives as calcium receptor antagonists or modulators of potassium channels. Research on the broader class of thieno[2,3-d]pyrimidines has focused primarily on their anti-inflammatory, antimicrobial, and anticancer properties.

Effects on Calcium Signaling Pathways in Cellular Models

There is currently a lack of published research detailing the effects of this compound derivatives on calcium signaling pathways in cellular models.

Modulation of Potassium Channels

Similarly, the modulation of potassium channels by this compound and its related compounds has not been reported in the reviewed scientific literature.

Central Nervous System (CNS) Protective Agents

Derivatives of the thieno[2,3-d]pyrimidine class have shown potential as agents targeting the central nervous system. Research has pointed towards several CNS-related activities, including depressant, anticonvulsant, and tranquilizing effects. ekb.egresearchgate.net

One area of significant investigation has been anticonvulsant activity. A study focusing on novel 5-alkoxythieno[2,3-e] ipinnovative.comnih.govnih.govtriazolo[4,3-c]pyrimidine derivatives identified compounds with potent anticonvulsant effects in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) mouse models. nih.gov The most active compound, 5-[3-(trifluoromethyl)phenoxy]thieno[2,3-e] ipinnovative.comnih.govnih.govtriazolo[4,3-c]pyrimidine, demonstrated greater efficacy than the established anticonvulsant drugs carbamazepine (B1668303) and ethosuximide (B1671622) in these models. nih.gov Furthermore, some aminothienopyrimidine and thienotriazolo pyrimidine derivatives have been noted for their significant anticonvulsant properties. ekb.eg Research into pyrano[4′,3′:4,5]thieno[3,2-e]imidazo[1,2-a]pyrimidines also revealed weak anticonvulsant effects for some derivatives. researchgate.net

Beyond anticonvulsant activity, the broader class of fused pyrimidines has been explored for other CNS applications. Thienopyrimidines have been associated with CNS depressant activity, and related 2-thiopyrimidine-4-one derivatives have been investigated for the treatment of neurological diseases and as tranquilizers. ekb.egpensoft.net

Other Potential Pharmacological Effects (e.g., Analgesic Properties)

The analgesic potential of thieno[2,3-d]pyrimidine derivatives has been a subject of considerable research. Multiple studies have synthesized and evaluated various derivatives for their ability to alleviate pain, often alongside anti-inflammatory activity. nih.govnih.govresearchgate.net

In one study, a series of novel thieno[2,3-d]pyrimidin-4(3H)-one derivatives were synthesized and screened for analgesic activity using the Eddy's hot plate method. ipinnovative.com Several compounds from this series demonstrated good to moderate analgesic effects when compared with the standard drug, Tramadol. ipinnovative.com

Another investigation focused on a different set of derivatives, including triazolothienopyrimidones and other functionalized thienopyrimidines, which were tested for analgesic activity using the acetic acid-induced writhing test in mice. researchgate.net The results showed that the new products possessed analgesic properties comparable to acetylsalicylic acid. nih.govresearchgate.net Similarly, a series of 1,3-disubstituted thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones were prepared and evaluated using the phenylquinone-induced writhing syndrome test, with most of the new compounds found to be superior to mefenamic acid. nih.gov

The table below summarizes the findings from a study evaluating the analgesic activity of various thieno[2,3-d]pyrimidin-4(3H)-one derivatives.

Compound CodeSubstituents (R, R1)Analgesic Activity Level
2d-CH2-CH2-CH2-CH2- (Cyclopentyl)Good
2k-CH3, -C6H5Good
2h-CH2-CH2-CH(CH3)-CH2-CH2- (4-Methylcyclohexyl)Good
2a-CH3, -CH3Moderate
2b-CH3, -C2H5Moderate
2g-CH2-CH2-O-CH2-CH2- (Tetrahydropyranyl)Moderate
2i-C6H5, -C6H5Moderate

Data sourced from a study by Kawade et al., comparing synthesized compounds to the standard, Tramadol. ipinnovative.com

Structure Activity Relationship Sar Studies of Trimethylthieno 2,3 D Pyrimidine 4 Thiol Analogues

Influence of Substituents on the Thieno[2,3-d]pyrimidine (B153573) Core on Biological Activity

The biological activity of thieno[2,3-d]pyrimidine derivatives is highly dependent on the nature and position of substituents on the fused ring system. Modifications on both the pyrimidine (B1678525) and thiophene (B33073) rings have been shown to modulate the pharmacological effects significantly.

For instance, in the context of anticancer activity, substitutions on the pyrimidine ring at the 4-position are critical. Studies on a series of N-substituted thieno[2,3-d]pyrimidin-4-amines revealed that the nature of the substituent drastically affects cytotoxicity against breast cancer cell lines. scielo.br The introduction of an electron-withdrawing group, such as a meta-chloro-substituted phenyl ring (Ar = m-ClPh), resulted in a compound with stronger cytotoxic activity against the MDA-MB-231 cell line compared to other derivatives. scielo.brscielo.br This suggests that the electronic properties and spatial configuration of the substituent at this position play a key role in the compound's anticancer efficacy. scielo.br

In the pursuit of Fms-like tyrosine kinase 3 (FLT3) inhibitors for acute myeloid leukemia (AML), modifications at the 6-position of the thiophene ring were explored. nih.gov It was found that introducing a 4-(2-methylaminoethoxy) phenyl group at this position led to a compound (16d) with good inhibitory activity against FLT3 and effective antiproliferative activity against several leukemia cell lines. nih.gov Similarly, for VEGFR-2 inhibition, various urea (B33335) and thiourea (B124793) moieties were introduced at the 5-position of the thieno[2,3-d]pyrimidine core. Derivatives bearing a 4-chlorophenyl or 4-fluorophenyl group demonstrated the highest potency. nih.gov

Table 1: Influence of Substituents on Biological Activity of Thieno[2,3-d]pyrimidine Analogues
Position of SubstitutionSubstituentTarget/ActivityObserved EffectReference
C4 (Pyrimidine ring)meta-ChlorophenylAnticancer (MDA-MB-231)Increased cytotoxic activity. scielo.brscielo.br
C6 (Thiophene ring)4-(2-Methylaminoethoxy) phenylFLT3 InhibitionGood inhibitory and antiproliferative activity. nih.gov
C5 (Thiophene ring)4-ChlorophenylureaVEGFR-2 InhibitionHigh inhibitory activity (IC50 = 0.23 µM). nih.gov
C2 (Pyrimidine ring)Alkyl groups (methyl, ethyl)Anticancer (MDA-MB-231)2-Ethyl derivative showed a high anti-tumor effect. mdpi.com
C4 (Pyrimidine ring)Substituted aminesAntibacterial (S. aureus, E. coli)Potent inhibitory activity. nih.gov

Significance of the 4-Thiol Group and its Derivatives (e.g., S-alkylated, sulfanyl) for Target Interaction and Efficacy

The 4-position of the pyrimidine ring is a key site for modification, and the introduction of a thiol group or its derivatives can profoundly influence target interaction and efficacy. The thiol group can act as a versatile chemical handle for further derivatization or can participate directly in target binding, for example, by forming hydrogen bonds or coordinating with metal ions in metalloenzymes.

While direct SAR studies on 2,5,6-trimethylthieno[2,3-d]pyrimidine-4-thiol are not extensively documented, the importance of substitution at the C4-position is well-established. Often, a 4-chloro derivative serves as a key intermediate, which is then reacted with various nucleophiles, including amines, to generate a library of analogues. nih.govmdpi.com This highlights the C4-position as a critical vector for exploring chemical space and modulating biological activity.

In related heterocyclic systems, mercapto (-SH) groups and their S-alkylated derivatives are known to be important for biological activity. For example, studies on 2-mercaptothienopyrimidine derivatives have shown that these compounds can exhibit significant antiproliferative activity against various cancer cell lines, including breast (MCF-7) and liver (HepG-2) cancers. ekb.egekb.eg The sulfur atom can engage in specific interactions within a protein's binding pocket, and its modification (e.g., S-alkylation) can alter the compound's size, lipophilicity, and electronic properties, thereby fine-tuning its pharmacological profile. The conversion of a thione (C=S) to a thiol (C-SH) tautomer is also a critical aspect that can influence its interaction with biological targets.

For antibacterial agents, novel 4-substituted thieno[2,3-d]pyrimidines have been developed where substitution at this position is crucial for potency. nih.gov Compounds with specific amine substitutions at C4 showed promising inhibitory effects against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This underscores the role of the C4-substituent in mediating interactions with the bacterial target, suggested to be dihydropteroate (B1496061) synthase (DHPS) through docking studies. nih.gov

Role of Methyl Groups at Positions 2, 5, and 6 in Modulating Activity and Selectivity

The methyl groups at positions 2, 5, and 6 on the thieno[2,3-d]pyrimidine core are not merely passive substituents; they play a significant role in modulating the molecule's activity and selectivity by influencing its conformation, lipophilicity, and steric interactions with the target protein.

The 2-position of the pyrimidine ring is a common site for modification. Replacing aryl substituents with small alkyl groups like methyl or ethyl has been investigated. In a study of 4-amino-thieno[2,3-d]pyrimidines, an ethyl group at the 2-position resulted in a compound with high anti-tumor activity against MDA-MB-231 breast cancer cells. mdpi.com This indicates that small, lipophilic groups at this position can be beneficial for certain biological activities.

In a related structure, 3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one, the three methyl groups contribute to a nearly planar ring system that engages in π–π stacking interactions in its crystal structure, suggesting that these groups influence the molecule's ability to participate in such non-covalent interactions, which are often vital for receptor binding. nih.gov

Impact of Bridging Groups (e.g., acetamide (B32628), cyclopropyl) on Pharmacological Profile

Bridging groups or linkers that connect the thieno[2,3-d]pyrimidine core to other chemical moieties are instrumental in defining the pharmacological profile of the analogues. These linkers can control the distance and orientation of a pharmacophoric group relative to the core, influencing binding affinity, selectivity, and pharmacokinetic properties.

Amide functionalities are commonly used as bridging groups. In a series of Notum inhibitors, the exploration of different amide groups attached to the core was a primary focus of the SAR. nih.gov These amide groups can act as hydrogen bond donors and acceptors, forming key interactions with the target protein. The nature of the groups attached to the amide nitrogen can also impact properties like P-glycoprotein (P-gp) mediated efflux, a common mechanism of drug resistance. nih.gov For instance, N-alkylation of a piperazin-2-one (B30754) amide retained potency, demonstrating that modifications to the linker can be made without losing primary target affinity. nih.gov

In the development of VEGFR-2 inhibitors, urea and thiourea moieties served as linkers connecting the thieno[2,3-d]pyrimidine core at the 5-position to various substituted phenyl rings. nih.gov The SAR of these compounds showed that the type of linker and the substituents on the terminal phenyl ring were critical for activity. For example, compound 17f , which incorporates a specific urea linker, exhibited the highest cytotoxic and VEGFR-2 inhibitory activities. nih.gov This highlights how the bridging group is an integral part of the pharmacophore, mediating interactions in the hinge region of the kinase.

While specific examples of acetamide or cyclopropyl (B3062369) bridges for the title compound are not detailed in the provided context, the principles derived from similar linkers apply. An acetamide bridge can provide a rigid, planar unit with hydrogen bonding capabilities. A cyclopropyl group can introduce conformational constraint and a specific 3D geometry, which can be advantageous for fitting into a well-defined binding pocket and improving metabolic stability.

Identification of Key Pharmacophoric Features for Lead Optimization

Based on the cumulative SAR studies of thieno[2,3-d]pyrimidine analogues, several key pharmacophoric features can be identified for successful lead optimization.

The Thieno[2,3-d]pyrimidine Core: This fused heterocyclic system serves as a rigid scaffold that correctly positions the key interacting groups. Its lipophilic nature often facilitates entry into hydrophobic binding pockets, particularly in kinases. nih.gov

Hydrogen Bonding Motifs: A key feature for many thieno[2,3-d]pyrimidine inhibitors, especially kinase inhibitors, is the presence of a hydrogen bond donor/acceptor on the pyrimidine ring that can interact with the hinge region of the kinase backbone. The N1 or N3 nitrogen atoms of the pyrimidine ring, or substituents at the C4 position (like an amine), often fulfill this role. nih.gov

Hydrophobic Groups on the Thiophene Ring: The 5- and 6-positions of the thiophene ring often accommodate hydrophobic substituents that can occupy lipophilic pockets in the target protein. Methyl groups or larger aromatic systems at these positions can significantly enhance binding affinity and contribute to selectivity. nih.govnih.gov

Solvent-Exposed Region Linkers: Groups attached to the core, often via linkers, extend into the solvent-exposed region of the binding site. The optimization of these groups and the linkers themselves is crucial for fine-tuning potency and improving physicochemical properties such as solubility and metabolic stability. nih.govnih.gov For example, in GnRH receptor antagonists, a 2-(2-pyridyl)ethyl group on a 5-aminomethyl functionality was identified as a key feature for good receptor binding. nih.gov

A successful lead optimization strategy for thieno[2,3-d]pyrimidine analogues involves the careful balancing of these pharmacophoric elements to achieve high target potency, selectivity against related targets, and a favorable ADME (absorption, distribution, metabolism, and excretion) profile.

Experimental Methodologies for Biological Evaluation

In Vitro Assays

In vitro studies form the foundational step in the biological evaluation of thieno[2,3-d]pyrimidine (B153573) derivatives. They utilize cultured cells and isolated biochemical components to assess the direct effects of these compounds on biological systems in a controlled laboratory setting.

Cell proliferation and viability assays are fundamental for determining the cytotoxic effects of thieno[2,3-d]pyrimidine compounds against cancer cell lines. The most commonly employed method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. scielo.brnih.gov This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product, the quantity of which is directly proportional to the number of living cells. scielo.br

Researchers have used this method to evaluate numerous thieno[2,3-d]pyrimidine derivatives against a panel of human cancer cell lines, including breast (MCF-7), liver (HepG2), colon (HT-29), and lung cancer cells. nih.govnih.govekb.eg The results are typically expressed as the IC50 value, which is the concentration of the compound required to inhibit the proliferation of 50% of the cell population. researchgate.net For instance, certain 2-mercaptothienopyrimidine derivatives have shown potent antiproliferative activity against the MCF-7 cell line, with IC50 values as low as 3.25 µg/ml. ekb.eg Another study on 5-amino-2-ethylmercapto-4-phenyl-6-substituted-thieno[2,3-d]pyrimidines found that one derivative exhibited strong and selective cytotoxicity against liver (HUH-7) and breast (MCF-7) cancer cells with IC50 values of 5.8 µg/mL and 8.3 µg/mL, respectively, while showing significantly less toxicity to normal human amnion (WISH) cells (IC50 = 723 µg/mL). researchgate.netresearcher.life

Table 1: Antiproliferative Activity of Selected Thieno[2,3-d]pyrimidine Derivatives in Cancer Cell Lines (MTT Assay)

Compound Derivative Cell Line IC50 Value Reference
N-(3-chlorophenyl)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine MDA-MB-231 (Breast) 27.6 µM scielo.br
Derivative 22 (structure specified in source) MCF-7 (Breast) 11.32 µM nih.gov
Derivative 22 (structure specified in source) HepG2 (Liver) 16.66 µM nih.gov
Derivative 6e (structure specified in source) HCT-116 (Colorectal) Not specified nih.gov
Derivative 10e (structure specified in source) HCT-116 (Colorectal) Not specified nih.gov
Derivative 8d (structure specified in source) HUH-7 (Liver) 5.8 µg/mL researchgate.net
Derivative 8d (structure specified in source) MCF-7 (Breast) 8.3 µg/mL researchgate.net
2-mercapto derivative 14 MCF-7 (Breast) 3.25 µg/mL ekb.eg
2-mercapto derivative 10 HepG2 (Liver) 4.42 µg/mL ekb.eg

A key mechanism through which thieno[2,3-d]pyrimidines exert their anticancer effects is by inhibiting specific enzymes crucial for cancer cell survival and proliferation. Enzyme inhibition assays are performed to quantify the potency of these compounds against molecular targets like Phosphoinositide 3-kinases (PI3K), Dihydrofolate Reductase (DHFR), and receptor tyrosine kinases such as EGFR and VEGFR-2. nih.govnih.govnih.gov

For example, various derivatives have been synthesized and evaluated as inhibitors of the PI3K pathway, which is frequently overactive in cancer. nih.gov Similarly, the thieno[2,3-d]pyrimidine scaffold is a known pharmacophore for DHFR inhibitors; these compounds block the synthesis of nucleotides, thereby halting cell division. nih.gov In these assays, the ability of a compound to inhibit the activity of a purified enzyme is measured, and the potency is reported as an IC50 value. Studies have identified thieno[2,3-d]pyrimidine derivatives with high inhibitory activity against EGFR-TK (IC50 = 0.133 µM) and DHFR (IC50 = 0.462 µM). nih.gov Others have been developed as potent dual inhibitors of c-Met and VEGFR-2, with IC50 values in the nanomolar range. nih.gov

Table 2: Enzyme Inhibitory Activity of Selected Thieno[2,3-d]pyrimidine Derivatives

Compound Derivative Target Enzyme IC50 Value Reference
Derivative 22 (structure specified in source) VEGFR-2 0.58 µM nih.gov
Derivative 6e (structure specified in source) EGFR-TK 0.133 µM nih.gov
Derivative 10e (structure specified in source) EGFR-TK 0.151 µM nih.gov
Derivative 7d (structure specified in source) DHFR 0.462 µM nih.gov
Derivative 10e (structure specified in source) DHFR 0.541 µM nih.gov
Derivative 12j (structure specified in source) c-Met 25 nM nih.gov
Derivative 12j (structure specified in source) VEGFR-2 48 nM nih.gov
Derivative 4 (structure specified in source) EGFR (Wild Type) 25.8 nM tandfonline.com
Derivative 4 (structure specified in source) EGFR (T790M Mutant) 182.3 nM tandfonline.com

Receptor binding assays are used to determine the affinity and specificity with which a compound binds to a particular biological receptor. While less common for the general anticancer screening of thieno[2,3-d]pyrimidines, this methodology is critical when the intended target is a cell surface or nuclear receptor. For instance, derivatives of this scaffold have been investigated as modulators of the dopamine (B1211576) D2 receptor (D2R) and for their affinity to the 5-HT3 receptor. nih.govresearchgate.net These assays often use a radiolabeled ligand that is known to bind to the receptor. The test compound is then introduced to see if it can displace the radiolabeled ligand, thereby demonstrating its own binding affinity.

Electrophysiological techniques, such as patch-clamp, are the gold standard for assessing a compound's effect on ion channel function. These methods measure the flow of ions through a cell's membrane, providing real-time information on channel activation, inactivation, and blockade. While these techniques are powerful, their application has not been widely reported for thieno[2,3-d]pyrimidine derivatives in the reviewed literature. However, related pyrimidine (B1678525) structures, such as pyrimidine-2,4,6-triones, have been evaluated for their effects on voltage-gated L-type Ca2+ channels, demonstrating the utility of this methodology for the broader class of pyrimidine-containing compounds. researchgate.net

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of single cells as they pass through a laser beam. In the context of thieno[2,3-d]pyrimidine evaluation, it is primarily used to determine the compound's effect on the cell cycle and its ability to induce apoptosis (programmed cell death). nih.gov

For cell cycle analysis, cells are treated with the compound, stained with a fluorescent dye that binds to DNA (like propidium (B1200493) iodide), and then analyzed. The analysis reveals the proportion of cells in each phase of the cell cycle (G0/G1, S, and G2/M). Studies have shown that certain thieno[2,3-d]pyrimidine derivatives can cause cell cycle arrest at specific phases, such as the G2/M or G0/G1 phase, preventing cancer cells from dividing. nih.govnih.gov

To assess apoptosis, cells are often co-stained with Annexin V and a viability dye. Annexin V binds to phosphatidylserine, a lipid that flips to the outer cell membrane during early apoptosis, while the viability dye enters cells only when the membrane integrity is lost in late apoptosis or necrosis. This allows for the quantification of live, early apoptotic, late apoptotic, and necrotic cells. Research has confirmed that potent thieno[2,3-d]pyrimidine derivatives can significantly increase the percentage of both early and late apoptotic cells in cancer cell lines like MCF-7. nih.govtandfonline.com

Table 3: Effects of Selected Thieno[2,3-d]pyrimidine Derivatives on Cell Cycle and Apoptosis in Cancer Cells

Compound Derivative Cell Line Effect Finding Reference
Derivative 22 MCF-7 Cell Cycle Arrest Increased population in G2/M phase nih.gov
Derivative 22 MCF-7 Apoptosis Induction Increase in early and late apoptosis nih.gov
Derivative 6e HCT-116 Cell Cycle Arrest Arrest in G0-G1 phase nih.gov
Derivative 10e HCT-116 Cell Cycle Arrest Arrest in G0-G1 and S phases nih.gov
Derivative 4 Cancer Cells Cell Cycle Arrest Arrest in G2/M phase tandfonline.com
Derivative 4 Cancer Cells Apoptosis Induction Increase from 2.52% (early) and 2.80% (late) to 17.99% and 16.72% tandfonline.com

Beyond general proliferation and apoptosis, specific cellular assays are used to probe the molecular mechanisms of action of thieno[2,3-d]pyrimidine derivatives. These assays often involve measuring the levels of specific proteins that are key regulators of the apoptotic pathway.

For example, the expression levels of pro-apoptotic proteins (like BAX) and anti-apoptotic proteins (like Bcl-2) can be measured using techniques such as Western blotting or ELISA. An effective anticancer compound is expected to up-regulate BAX and down-regulate Bcl-2, thereby shifting the balance towards cell death. One study found that a promising derivative increased BAX levels 2.8-fold while reducing Bcl-2 levels 2.2-fold. nih.gov Similarly, the activation of caspases, which are the executioner enzymes of apoptosis, can be quantified. It has been shown that treatment with certain thieno[2,3-d]pyrimidines leads to a significant increase in the levels of initiator caspases (caspase-8, caspase-9) and executioner caspases (caspase-3). nih.govtandfonline.com

Conclusion and Future Perspectives

Synthesis of Current Research Achievements on Trimethylthieno[2,3-d]pyrimidine-4-thiol

Research on the specific chemical entity, 2,5,6-trimethylthieno[2,3-d]pyrimidine-4-thiol, is not extensively detailed in publicly accessible literature. However, the thieno[2,3-d]pyrimidine (B153573) scaffold, of which it is a derivative, has been the subject of significant scientific investigation due to its characterization as a bioactive pharmacophore. mdpi.com This fused heterocyclic system is a bioisostere of purine (B94841), a fundamental component of DNA and RNA, which underpins its broad pharmacological potential. sci-hub.se

Key achievements in the broader field of thieno[2,3-d]pyrimidines provide a foundational context for understanding the potential of its trimethylated thiol derivative. Research has successfully established versatile synthetic routes to the core scaffold, often starting from thiophene (B33073) derivatives. nih.gov A significant body of work has demonstrated that derivatives of thieno[2,3-d]pyrimidine exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. sci-hub.seekb.eg Notably, certain derivatives have been identified as potent inhibitors of crucial cellular signaling pathways, such as phosphoinositide 3-kinase (PI3K), making them valuable leads in oncology. mdpi.comnih.gov For instance, the thienopyrimidine derivative GDC-0941 was among the first PI3K inhibitors to enter clinical trials. mdpi.com The synthesis of the corresponding oxygen analog, 3,5,6-Trimethylthieno[2,3-d]pyrimidin-4(3H)-one, has been achieved and its crystal structure elucidated, confirming the accessibility of this specific substitution pattern on the core scaffold. nih.gov These collective achievements underscore the importance of the thieno[2,3-d]pyrimidine framework and suggest that 2,5,6-trimethylthieno[2,3-d]pyrimidine-4-thiol is a compound of significant interest for further study.

Identification of Remaining Research Gaps and Challenges in the Field

Despite the extensive research into the thieno[2,3-d]pyrimidine scaffold, significant gaps remain, particularly concerning the specific derivative 2,5,6-trimethylthieno[2,3-d]pyrimidine-4-thiol.

Key Research Gaps:

Lack of Dedicated Synthesis and Characterization: There is a scarcity of published, optimized, and high-yield synthetic protocols specifically for 2,5,6-trimethylthieno[2,3-d]pyrimidine-4-thiol. Detailed characterization data, including comprehensive spectroscopic and crystallographic analyses, are also largely unavailable.

Unexplored Biological Profile: The biological activity of this specific compound has not been systematically evaluated. Its potential as an inhibitor of kinases, a cytotoxic agent against cancer cell lines, or an antimicrobial agent remains unknown.

Structure-Activity Relationship (SAR) Unknowns: Without data on its biological activity, no structure-activity relationships can be drawn. The specific contribution of the C4-thiol group, in combination with the three methyl groups at positions 2, 5, and 6, to target binding and efficacy is purely speculative.

Physicochemical and Pharmacokinetic Properties: There is no available data on the compound's physicochemical properties, such as solubility, stability, and lipophilicity. Furthermore, its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) has not been studied.

Challenges:

Synthetic Accessibility: Developing efficient synthetic routes can be challenging. Introducing the thiol (or thione tautomer) at the C4 position may require specific reagents, such as Lawesson's reagent or phosphorus pentasulfide, on an oxo-precursor, which can sometimes lead to low yields or side reactions.

Chemical Stability: The thiol group can be susceptible to oxidation, potentially forming disulfides or other oxidized species, which poses challenges for synthesis, purification, and storage.

Target Identification: Should the compound show biological activity in phenotypic screens, identifying its specific molecular target(s) would be a subsequent and significant challenge, requiring advanced biochemical and proteomic approaches.

Directions for Future Synthetic and Derivatization Strategies

Future research should initially focus on establishing a reliable synthetic pathway to 2,5,6-trimethylthieno[2,3-d]pyrimidine-4-thiol. A plausible approach involves the synthesis of the corresponding 2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one, which can then be subjected to thionation.

Once the parent thiol is synthesized, extensive derivatization should be pursued to build a library of related compounds for SAR studies. Key strategies include:

S-Alkylation and S-Arylation: The thiol group is an excellent handle for modification. Reaction with various alkyl or aryl halides can produce a diverse range of thioether derivatives. These modifications can alter steric bulk, electronics, and hydrogen bonding capacity, which can modulate biological activity.

Oxidation: Controlled oxidation of the thiol can yield sulfoxides and sulfones, introducing polar functional groups and exploring different chemical spaces.

Modification of Methyl Groups: While more synthetically challenging, replacing one or more of the methyl groups with other substituents (e.g., longer alkyl chains, cycloalkyl groups, or aromatic rings) could provide crucial insights into the steric and electronic requirements for biological activity.

Bioisosteric Replacement: The thiol group could be replaced with other functionalities like hydroxyl (the corresponding -one), amine, or halogen to probe the importance of the sulfur atom for activity.

Prospects for Further Exploration of Biological Activities and Therapeutic Applications

Given the established biological profile of the thieno[2,3-d]pyrimidine scaffold, 2,5,6-trimethylthieno[2,3-d]pyrimidine-4-thiol and its future derivatives represent promising candidates for screening across multiple therapeutic areas. The introduction of a thiol group provides a unique chemical feature that distinguishes it from the more commonly studied oxygen and amino-substituted analogs, potentially offering novel interactions with biological targets.

Prospective Screening Areas:

Oncology: Derivatives should be screened against a panel of human cancer cell lines, including those representing breast, colon, and lung cancer. researchgate.netnih.govscirp.org Mechanistic studies should focus on key cancer-related targets for which thienopyrimidines have shown activity, such as VEGFR-2, PI3K, and STAT3. mdpi.comjmb.or.krnih.gov

Kinase Inhibition: The scaffold is a known "kinase hinge-binder". mdpi.comnih.gov A broad-panel kinase screen would be highly valuable to identify specific kinases that are potently inhibited by this compound series.

Anti-inflammatory Activity: Thienopyrimidine derivatives have been reported as potential anti-inflammatory agents. sci-hub.seekb.eg Screening in relevant cellular assays for inflammation (e.g., inhibition of cytokine release) is warranted.

Antimicrobial and Antiviral Activity: The scaffold has also been associated with antimicrobial and antiviral effects. sci-hub.senih.gov Evaluation against a range of bacterial and fungal pathogens, as well as viruses, could uncover new anti-infective leads.

The following table summarizes the documented biological activities of various thieno[2,3-d]pyrimidine derivatives, providing a strong rationale for exploring these areas with the title compound.

Biological ActivityTarget/MechanismCell Lines/ModelReference(s)
Anticancer PI3K/mTOR InhibitionVarious Cancer Cell Lines mdpi.com
Anticancer VEGFR-2 InhibitionHCT-116, HepG2, MCF-7 nih.gov
Anticancer Apoptosis Induction, Mitotic CatastropheHCT116, OV2008 nih.gov
Anticancer CytotoxicityMDA-MB-231 researchgate.netscielo.br
Anti-proliferative Cell Cycle ArrestMCF-7, MDA-MB-231 mdpi.com
Anti-inflammatory STAT3 InhibitionHep3B jmb.or.kr
Antiviral/Antibacterial General ScreeningVarious microbes nih.gov

This table is interactive and represents a summary of activities found for the general thieno[2,3-d]pyrimidine scaffold, suggesting potential avenues for the title compound.

Potential for Translational Research and Drug Discovery Pipeline Development

The thieno[2,3-d]pyrimidine core is a "privileged scaffold" in medicinal chemistry, meaning it is capable of binding to multiple biological targets and has led to clinical candidates. mdpi.comsci-hub.se This significantly enhances the potential for translational research. Should 2,5,6-trimethylthieno[2,3-d]pyrimidine-4-thiol or its derivatives demonstrate promising activity in initial screens (a "hit"), a clear path for drug discovery and development can be envisioned.

The pipeline would involve:

Hit-to-Lead Optimization: The initial active compound would be systematically modified using the derivatization strategies outlined in section 9.3 to improve potency, selectivity, and drug-like properties. This phase would involve iterative cycles of chemical synthesis and biological testing to build a robust SAR.

In Silico Modeling: Molecular docking studies could be employed to predict the binding modes of active compounds within their target protein, guiding the rational design of more potent analogs. nih.govmdpi.com

ADMET Profiling: Promising lead compounds would undergo in vitro and in vivo testing to evaluate their pharmacokinetic (ADMET) and toxicological profiles. nih.gov

In Vivo Efficacy Studies: The most promising candidates would be advanced to preclinical animal models relevant to the therapeutic area (e.g., tumor xenograft models for anticancer agents) to assess their in vivo efficacy. mdpi.com

The established success of other thienopyrimidines in reaching clinical trials provides a strong precedent, suggesting that novel derivatives based on the 2,5,6-trimethylthieno[2,3-d]pyrimidine-4-thiol scaffold could realistically progress through the drug discovery pipeline to yield new therapeutic agents. mdpi.comnih.gov

Q & A

Q. How is this compound applied in proteomics research?

  • Methodological Answer :
  • Thiol-specific labeling : Incubate with cell lysates (pH 7.4, 1 hr) to tag cysteine-rich proteins, followed by streptavidin pull-down and LC-MS/MS identification .

Q. What computational tools predict the compound’s binding modes?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina with CK2 crystal structures (PDB: 3LW9) to simulate ligand interactions .
  • MD simulations : Run 100-ns trajectories (GROMACS) to assess stability of the ligand-enzyme complex .

Q. How can solubility challenges be mitigated in biological assays?

  • Methodological Answer :
  • Co-solvents : Use DMSO (<0.1% final concentration) or β-cyclodextrin inclusion complexes .
  • pH adjustment : Prepare stock solutions in PBS (pH 7.4) with 0.1% Tween-80 for in vitro studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.